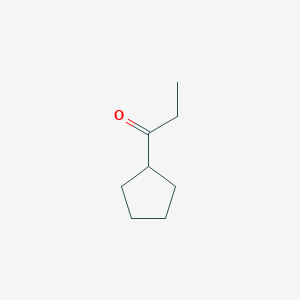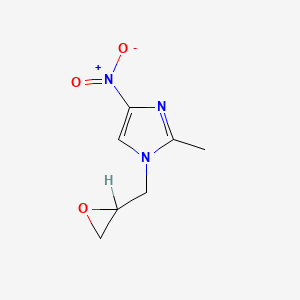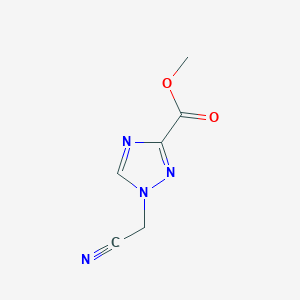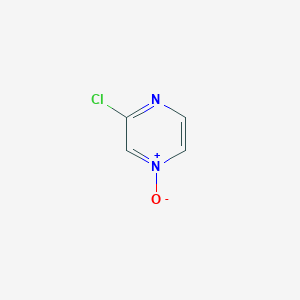
1-Cyclopentylpropan-1-one
Descripción general
Descripción
1-Cyclopentylpropan-1-one is a chemical compound with the CAS Number: 6635-67-2. It has a molecular weight of 126.2 and its IUPAC name is 1-cyclopentyl-1-propanone12. It is a liquid at room temperature3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Cyclopentylpropan-1-one from the web search results.Molecular Structure Analysis
The molecular formula of 1-Cyclopentylpropan-1-one is C8H14O2. The InChI code for the compound is 1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h7H,2-6H2,1H31.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-Cyclopentylpropan-1-one from the web search results.Physical And Chemical Properties Analysis
1-Cyclopentylpropan-1-one is a liquid at room temperature. It has a molecular weight of 126.213.Aplicaciones Científicas De Investigación
Ethylene Inhibition in Plants and Fruits
1-Cyclopentylpropan-1-one's applications in scientific research are primarily related to its derivative, 1-methylcyclopropene (1-MCP). 1-MCP has been extensively studied as an inhibitor of ethylene action in plants. Ethylene is a natural plant hormone that regulates various developmental processes, including fruit ripening and senescence. Studies show that 1-MCP effectively inhibits ethylene effects in a wide range of fruits, vegetables, and floricultural crops (Blankenship & Dole, 2003). It is used to maintain postharvest quality in many fresh horticultural products, delaying ripening and extending shelf life (Ergun, 2006).
Application in Food Packaging
1-MCP can also be incorporated into food packaging materials to release it at a predictable rate, inhibiting ethylene's deleterious effects in postharvest packaging and storage of horticultural products. Research has demonstrated the feasibility of incorporating 1-MCP into common packaging films, where its release is influenced by factors such as temperature and humidity (Hotchkiss, Watkins, & Sánchez, 2007).
Enhancing Postharvest Longevity of Cut Flowers
Another application of 1-MCP is in enhancing the postharvest longevity of ethylene-sensitive carnation cultivars. A study demonstrated that non-volatile formulations of 1-MCP embedded in cyclodextrin-based nanosponges significantly extended the postharvest longevity of Dianthus caryophyllus cut flowers (Seglie et al., 2011).
Role in Fruit Ripening and Quality Maintenance
1-MCP's role in fruit ripening and quality maintenance has been the subject of extensive research. A meta-analysis of its effects on climacteric fruit ripening showed that 1-MCP treatment could delay ripening and maintain quality, with different species showing varying responses (Zhang et al., 2020).
Safety And Hazards
The safety data sheet for 1-Cyclopentylpropan-1-one indicates that it has some hazards. It has been classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and respiratory irritation. It is also flammable4.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of 1-Cyclopentylpropan-1-one from the web search results.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
1-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMZOFFBRKADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287717 | |
| Record name | 1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpropan-1-one | |
CAS RN |
6635-67-2 | |
| Record name | 1-Cyclopentyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52299 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)
![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)





![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)


![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)